molecular formula C14H17N5OS2 B2864487 2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1421455-74-4

2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2864487
CAS No.: 1421455-74-4
M. Wt: 335.44
InChI Key: OQIDFQIILZFGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(Piperidin-1-yl)pyrazin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates several privileged heterocyclic scaffolds, including piperidine, pyrazine, and thiazole, which are frequently utilized in the development of novel bioactive compounds. Its structure suggests potential as a key intermediate or a lead compound for probing various biological targets. The presence of the piperidine moiety is particularly noteworthy, as this saturated nitrogen-containing heterocycle is a fundamental structural unit in over twenty classes of pharmaceuticals. Piperidine derivatives are renowned for their ability to confer favorable drug-like properties, often contributing to enhanced metabolic stability, improved pharmacokinetic (ADME) profiles, and facilitated transport across biological membranes . The pyrazine and thiazole rings further augment the molecule's research value; thiazole derivatives, for instance, are extensively studied for a wide spectrum of pharmacological activities. The specific substitution pattern, featuring a thioether-linked acetamide chain, is a common functionalization strategy employed to modulate the molecule's electronic properties, conformation, and binding affinity to enzymatic pockets. Primary Research Applications: This compound is primarily intended for use as a chemical probe in hit-to-lead optimization campaigns. Researchers can utilize it to explore structure-activity relationships (SAR) around complex heterocyclic cores, particularly for targets known to interact with related structures. Its molecular framework makes it a candidate for screening against targets in areas such as infectious diseases, oncology, and central nervous system (CNS) disorders, where piperidine and thiazole-containing molecules have shown profound effects . Handling & Compliance: This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory environment. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Properties

IUPAC Name

2-(3-piperidin-1-ylpyrazin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS2/c20-11(18-14-17-6-9-21-14)10-22-13-12(15-4-5-16-13)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIDFQIILZFGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)-N-(thiazol-2-yl)acetamide with key analogs from the literature, focusing on structural variations, synthetic yields, and biological activities:

Compound Name & Source Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Findings Yield/Synthesis Notes
Target Compound: this compound Pyrazine + thiazole-acetamide 3-Piperidinyl-pyrazine, thioether linkage Not reported Inferred potential kinase or HDAC inhibition based on analogs Likely via nucleophilic substitution
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide (33) Pyrimidine + thiazole-acetamide 4,6-Dimethylpyrimidine, propargyloxybenzyl-thiazole Not reported Dual Sirt2/HDAC6 inhibition (IC₅₀: Sirt2 = 0.48 µM, HDAC6 = 0.71 µM) 98% yield using DIPEA
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20) Pyrimidinone + benzothiazole 4-Methoxybenzyl, trifluoromethyl-benzothiazole Not reported CK1-specific inhibition (IC₅₀: <1 µM) Synthesis via coupling of intermediates
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) Thiadiazole + benzothiazole Phenylureido-thiadiazole, 6-methylbenzothiazole 456.56 (calc.) Antiproliferative activity (e.g., IC₅₀: 8.2 µM against MCF-7 cells) White solid, m.p. 263–265°C
2-((3-(Benzo[d]thiazol-2-yl)quinolin-2-yl)thio)-N-(p-tolyl)acetamide (8c) Quinoline + benzothiazole Benzo[d]thiazolyl-quinoline, p-tolyl-acetamide Not reported Antitumour activity (e.g., inhibition of EGFR with IC₅₀: 0.89 µM) 68% yield, m.p. 217–219°C
2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide Piperidine + thiazole-acetamide Chloroacetamide, piperidine-thiazole 273.76 (CAS data) Intermediate for kinase inhibitors (no direct activity reported) Discontinued commercial product

Key Structural and Functional Insights

Heterocyclic Core Variations: Replacing pyrazine with pyrimidine (e.g., compound 33 ) or quinoline (e.g., compound 8c ) alters electronic properties and binding affinity. Pyrimidine-based analogs show stronger HDAC6 inhibition, while quinoline derivatives target EGFR. The thiadiazole ring in compound 4g introduces hydrogen-bonding capacity, enhancing antiproliferative effects compared to simpler thioacetamides.

Substituent Effects :

  • The 3-piperidinyl group in the target compound may improve solubility and target engagement compared to smaller substituents (e.g., methyl or chloro groups in analogs ).
  • Bulky substituents like the propargyloxybenzyl group in compound 33 enhance dual Sirt2/HDAC6 inhibition by occupying hydrophobic enzyme pockets.

Biological Activity Trends: Thiazole-acetamide derivatives with extended conjugated systems (e.g., compound 8c ) exhibit stronger anticancer activity due to improved intercalation or enzyme binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)-N-(thiazol-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of pyrazine and thiazole precursors. Key steps include:

  • Thioether linkage formation : Reacting a pyrazine derivative with a thiol-containing intermediate under basic conditions (e.g., using NaH or K₂CO₃ as a base in DMF or ethanol) .
  • Acetamide coupling : Introducing the acetamide group via nucleophilic acyl substitution, often requiring anhydrous conditions and catalysts like EDCI/HOBt .
  • Piperidine substitution : Introducing the piperidin-1-yl group via SNAr (nucleophilic aromatic substitution) at elevated temperatures (60–80°C) in polar aprotic solvents .
  • Optimization : Reaction yields (40–70%) depend on solvent choice, temperature control, and catalyst selection. TLC and HPLC are critical for monitoring progress .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazine and thiazole moieties. Aromatic proton signals in δ 7.5–8.5 ppm and thioether linkages (δ 3.5–4.5 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays). Use C18 columns with acetonitrile/water gradients .
  • FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (e.g., EGFR, CDK2) due to the compound’s heterocyclic structure .
  • In vitro Assays :
  • Enzyme Inhibition : Use fluorescence-based or radiometric assays (IC₅₀ determination). Include positive controls (e.g., staurosporine for kinases) .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations .
  • Data Validation : Run triplicate experiments and use statistical tools (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., immobilized kinases) .
  • X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes. Focus on π-π stacking between pyrazine/thiazole rings and hydrophobic pockets .
  • Molecular Dynamics Simulations : Model interactions using software like GROMACS. Validate with mutational studies (e.g., alanine scanning of key residues) .

Q. What strategies address low oral bioavailability observed in preclinical studies?

  • Methodological Answer :

  • Physicochemical Optimization :
  • LogP Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from ~3.5 to 2–3, improving solubility .
  • Prodrug Design : Mask the acetamide group with ester prodrugs to enhance intestinal absorption .
  • In vivo PK Studies : Administer via oral gavage in rodents and measure plasma concentrations using LC-MS/MS. Compare AUC and Cmax with intravenous dosing .

Q. How can researchers resolve contradictions in reported IC₅₀ values across different studies?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (pH, ATP concentrations for kinase assays) and cell passage numbers .
  • Impurity Analysis : Re-evaluate compound purity via HPLC; impurities >5% can skew results .
  • Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .

Q. What structural modifications could enhance potency while minimizing off-target effects?

  • Methodological Answer :

  • SAR Studies :
  • Pyrazine Ring : Replace piperidine with smaller amines (e.g., morpholine) to reduce steric hindrance .
  • Thiazole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking with target residues .
  • Selectivity Profiling : Screen against panels of related targets (e.g., kinome-wide profiling) to identify off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.